D-Prolinol

Description

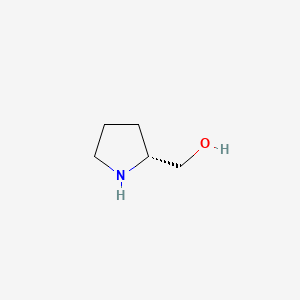

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVNJUAVDAZWCB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020303 | |

| Record name | L-(Pyrrolidin-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68832-13-3, 23356-96-9 | |

| Record name | (-)-2-Pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68832-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068832133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(Pyrrolidin-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(pyrrolidin-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2R)-pyrrolidin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52Z235V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

D-Prolinol fundamental properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Prolinol, the (R)-enantiomer of 2-pyrrolidinemethanol, is a chiral amino alcohol that serves as a versatile and indispensable building block in modern organic synthesis. Derived from the non-proteinogenic amino acid D-proline, its unique structural features, including a secondary amine within a rigid five-membered ring and a primary hydroxyl group, make it a highly effective chiral auxiliary, ligand, and catalyst. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of D-Prolinol, with a focus on its role in asymmetric synthesis and drug development. Detailed experimental protocols, comprehensive data tables, and visual representations of synthetic and metabolic pathways are presented to support researchers in leveraging the full potential of this important chiral molecule.

Core Properties and Characteristics

D-Prolinol is a colorless to light yellow, clear liquid at room temperature. Its chiral nature and functional groups are central to its utility in stereoselective transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of D-Prolinol is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 74-76 °C at 2 mmHg | [2][3] |

| Density | 1.025 - 1.036 g/mL at 20-25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.4849 | [2] |

| Specific Optical Rotation ([α]²⁰/D) | -29.0 to -33.0° (c=1, Toluene) | |

| Purity | >99.0% (GC) | [1] |

| CAS Number | 68832-13-3 | [2][3] |

| Synonyms | (R)-(-)-2-(Hydroxymethyl)pyrrolidine, (R)-(-)-2-Pyrrolidinemethanol | [1][2] |

Spectroscopic Data

The following spectroscopic data, primarily based on its enantiomer L-Prolinol, are characteristic of the molecular structure of D-Prolinol.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of L-Prolinol shows characteristic shifts for the protons on the pyrrolidine (B122466) ring and the hydroxymethyl group. Key signals are observed at approximately δ 3.94 (m, 1H), 3.56 (dd, 1H), 3.38 (dd, 1H), 3.21 (m, 1H), 2.93 (m, 1H), 2.86 (m, 1H), and 1.81-1.73 (m, 4H).[4]

¹³C NMR: The carbon NMR spectrum of L-Prolinol displays five distinct signals corresponding to the five carbon atoms in the molecule.[3]

Mass Spectrometry (MS): The mass spectrum of L-Prolinol shows a molecular ion peak (M+) at m/z 101, corresponding to its molecular weight. A base peak is typically observed at m/z 70.[4]

Infrared (IR) Spectroscopy: The IR spectrum of prolinol exhibits characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the range of 3300-3400 cm⁻¹, and C-H stretching vibrations around 2800-3000 cm⁻¹.[5][6]

Synthesis and Purification

The most common and direct method for the synthesis of D-Prolinol is the reduction of the carboxylic acid functionality of D-proline.

Synthesis of D-Prolinol from D-Proline

A general workflow for the synthesis of D-Prolinol is depicted below.

Experimental Protocol: Reduction of D-Proline with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the reduction of amino acids.[7]

Materials:

-

D-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 M)

-

Potassium carbonate (K₂CO₃)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, ice bath, magnetic stirrer, distillation apparatus, separatory funnel.

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF.

-

Addition of D-Proline: Slowly add D-proline in small portions to the stirred LiAlH₄ suspension. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours (e.g., 16 hours) to ensure the complete reduction of the carboxylic acid.[7]

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution. This will produce a granular precipitate of aluminum salts.

-

Work-up: Filter the mixture to remove the inorganic salts and wash the filter cake with THF. Combine the filtrate and washings.

-

Hydrolysis (if necessary): If a complex is formed, the residue after solvent removal can be dissolved in a 6 M sodium hydroxide solution and refluxed for a few hours.[7]

-

Extraction: Saturate the aqueous layer with potassium carbonate and extract the D-Prolinol with several portions of chloroform.[7]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude D-Prolinol.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[8][9]

Biological Significance and Signaling Pathways

While D-Prolinol itself is a synthetic molecule, its precursor, D-proline, and its derivatives play significant roles in various biological contexts.

D-Proline Catabolism in Sinorhobium meliloti

The bacterium Sinorhobium meliloti is capable of catabolizing D-proline.[2] This metabolic pathway involves the conversion of D-proline to L-proline, which can then enter the central metabolism.

The key steps in this pathway are:

-

Transport: D-proline is transported into the cell by the HypMNPQ transporter.[2]

-

Oxidation: D-proline is oxidized to Δ¹-pyrroline-2-carboxylate (P2C) by the enzyme HypO.[2]

-

Reduction: P2C is then reduced to L-proline by the NADPH-dependent enzyme HypS (pyrroline-2-carboxylate reductase).[2]

-

L-Proline Catabolism: L-proline is subsequently oxidized to glutamate (B1630785) by the bifunctional enzyme PutA.[2]

Role in Drug Development

D-proline and its derivatives are valuable scaffolds in medicinal chemistry.[10] The incorporation of D-proline into peptide-based drugs can enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic properties.[11][12] Furthermore, D-proline derivatives have been designed as selective inhibitors of various enzymes, including matrix metalloproteases (MMPs), which are targets in cancer therapy.[10] The rigid, chiral structure of the pyrrolidine ring allows for the precise spatial orientation of functional groups, leading to high-affinity and selective binding to biological targets.[10]

Applications in Asymmetric Synthesis

D-Prolinol is a cornerstone in asymmetric synthesis, where it is employed as a chiral auxiliary, ligand for metal catalysts, and an organocatalyst.

Chiral Auxiliary

As a chiral auxiliary, D-Prolinol can be temporarily attached to a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. After the reaction, the auxiliary is cleaved, yielding the desired chiral product.

Chiral Ligand

D-Prolinol and its derivatives are effective chiral ligands for a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and cycloadditions. The nitrogen and oxygen atoms of D-Prolinol can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Organocatalysis

D-Prolinol can act as a precursor for the synthesis of highly effective organocatalysts. For example, it is a key component in the preparation of Corey-Bakshi-Shibata (CBS) catalysts, which are widely used for the enantioselective reduction of ketones.

Safety and Handling

D-Prolinol is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] It is also a combustible liquid. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

D-Prolinol is a fundamentally important chiral building block with a broad spectrum of applications in organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex, enantiomerically pure molecules. This guide has provided a comprehensive overview of its core properties, synthesis, biological relevance, and applications, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. l-Hydroxyproline and d-Proline Catabolism in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-(+)-Prolinol(23356-96-9) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. openaccesspub.org [openaccesspub.org]

- 9. How To Run A Reaction [chem.rochester.edu]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Synthesis of D-Prolinol from D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of D-Prolinol, a valuable chiral building block, from its parent amino acid, D-proline. D-Prolinol's unique structural features make it a critical component in the asymmetric synthesis of pharmaceuticals and other complex organic molecules. This document outlines common synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Synthetic Methodologies

The conversion of D-proline to D-Prolinol is a reduction of the carboxylic acid functional group to a primary alcohol. Several methods have been established to achieve this transformation, each with its own advantages and disadvantages in terms of yield, enantiomeric purity, cost, and environmental impact. The most prominent methods include reduction with metal hydrides and catalytic hydrogenation.

Reduction with Metal Hydrides

The use of powerful reducing agents, particularly lithium aluminum hydride (LiAlH₄), is a well-established and common method for the synthesis of D-Prolinol from D-proline.[1][2] This method is known for its high efficiency and generally good yields. Borane-methyl sulfide (B99878) (BMS) complex is another reducing agent that has been successfully employed for this transformation.[2]

Catalytic Hydrogenation

Catalytic hydrogenation offers a more environmentally friendly alternative to stoichiometric reducing agents.[3] This method typically involves the use of a metal catalyst, such as ruthenium on carbon (Ru/C), under high pressure of hydrogen gas.[3][4] Catalytic hydrogenation can provide high yields and excellent enantiomeric purity, with the added benefit of catalyst recyclability in some cases.[3]

Quantitative Data Summary

The following tables summarize quantitative data for different synthetic routes to prolinol, providing a comparative overview of their efficiencies.

Table 1: Synthesis of L-Prolinol via High-Pressure Hydrogenation

| Catalyst | Co-catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| 5% Ruthenium-Carbon | Phosphoric Acid | 100 | 7 | 20 | 91-95 | 99 | [3] |

Note: Data is for the synthesis of L-Prolinol from L-pyroglutamic acid, a closely related precursor, demonstrating the effectiveness of this catalytic system.

Table 2: Asymmetric Catalytic Hydrogenation for D-Prolinol Synthesis

| Catalyst System | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Iridium-based catalyst | 20-25 | 2-4 | 3-5 | 95 | 99 | [3] |

Note: This method starts from pyrrolidine-2-formaldehyde.

Experimental Protocols

General Protocol for Reduction of D-Proline using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a generalized procedure based on established methods for the reduction of amino acids.[1][2]

Materials:

-

D-proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

-

Slowly add a solution of D-proline in anhydrous THF to the LiAlH₄ suspension via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water.

-

Stir the resulting mixture for 30 minutes, which should produce a white precipitate.

-

Filter the precipitate and wash it thoroughly with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude D-Prolinol.

-

Purify the crude product by vacuum distillation to yield pure D-Prolinol.

General Protocol for High-Pressure Hydrogenation of L-Proline

This protocol is based on a patented method for the synthesis of L-Prolinol.[4]

Materials:

-

L-proline

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Phosphoric acid

-

Isopropanol

Procedure:

-

Charge a high-pressure autoclave with L-proline, 5% Ru/C catalyst, phosphoric acid, and isopropanol.

-

Seal the autoclave and purge it with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6-8 MPa).

-

Heat the reaction mixture to the specified temperature (e.g., 140-150 °C) with stirring.

-

Maintain these conditions for the required reaction time (e.g., 4-12 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Filter the catalyst from the reaction mixture.

-

The filtrate contains the L-Prolinol product, which can be further purified by distillation or other chromatographic methods.

Visualizations

Reaction Pathway

Caption: Chemical transformation of D-proline to D-Prolinol.

Experimental Workflow

Caption: General experimental workflow for D-Prolinol synthesis.

References

D-Prolinol as a chiral building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral building blocks serve as fundamental starting points in achieving this stereochemical precision. Among these, D-Prolinol, a chiral amino alcohol derived from the unnatural amino acid D-proline, has emerged as a versatile and powerful tool. Its rigid pyrrolidine (B122466) scaffold, coupled with readily modifiable hydroxyl and amino functionalities, provides a unique chiral environment that has been successfully exploited in a myriad of asymmetric transformations. This technical guide provides a comprehensive overview of D-Prolinol's role as a chiral building block, detailing its application in key organocatalytic reactions, presenting quantitative performance data, and offering detailed experimental protocols.

Core Applications in Asymmetric Organocatalysis

D-Prolinol and its derivatives are renowned for their efficacy as organocatalysts, promoting high stereoselectivity in a variety of carbon-carbon bond-forming reactions. The catalytic prowess of these molecules stems from their ability to form key chiral intermediates, namely enamines and iminium ions, with carbonyl compounds. This activation strategy effectively directs the approach of nucleophiles or dienophiles, leading to the preferential formation of one enantiomer.

Catalytic Cycles of D-Prolinol Derivatives

The dual modes of activation by D-Prolinol derivatives, enamine and iminium ion catalysis, are central to their broad applicability.

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (R)-(-)-2-(Hydroxymethyl)pyrrolidine

Introduction

(R)-(-)-2-(Hydroxymethyl)pyrrolidine, also known as D-Prolinol, is a chiral amino alcohol that has carved a significant niche in the landscape of modern organic chemistry. Its rigid pyrrolidine (B122466) backbone, coupled with the stereogenic center at the 2-position, makes it an invaluable building block and chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of (R)-(-)-2-(Hydroxymethyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of (R)-(-)-2-(Hydroxymethyl)pyrrolidine is intrinsically linked to the study of the amino acid proline. The more common enantiomer, (S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol), was first prepared by the reduction of L-proline. The synthesis of the (R)-enantiomer followed a parallel path, utilizing the less common D-proline as the starting material.

The primary method for the synthesis of prolinol, the reduction of proline, has been a fundamental transformation in organic chemistry for decades. The use of powerful reducing agents like lithium aluminum hydride (LiAlH4) made the conversion of the carboxylic acid functionality of proline to a primary alcohol efficient and straightforward.[1][2] This accessibility allowed for the exploration of both L- and D-prolinol as chiral building blocks.

While L-prolinol and its derivatives were initially more widely studied due to the natural abundance of L-proline, the importance of accessing the opposite enantiomer for the synthesis of specific stereoisomers of pharmaceutical targets led to an increased focus on D-prolinol. Its application as a precursor to chiral catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction, solidified its importance in the field of asymmetric synthesis.[3][4]

Synthetic Protocols

The most prevalent and reliable method for the synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine is the reduction of D-proline.

Experimental Protocol: Reduction of D-Proline with Lithium Aluminum Hydride

This protocol outlines the synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine via the reduction of D-proline using lithium aluminum hydride (LiAlH4).

Materials:

-

D-Proline

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: An oven-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (1200 mL) under a nitrogen atmosphere.[5]

-

Addition of D-Proline: The mixture is cooled to 10°C using an ice bath. D-proline (0.85 mol) is added in portions over a 30-minute period. The addition should be controlled to prevent an overly vigorous evolution of hydrogen gas.[5]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained at this temperature for 16 hours.[5]

-

Quenching: The reaction mixture is cooled again to 10°C in an ice bath and diluted with anhydrous diethyl ether (1000 mL). The reaction is carefully quenched by the sequential and slow addition of water (47 mL), followed by 15% aqueous sodium hydroxide solution (47 mL), and finally water (141 mL).[5] Caution: The quenching of LiAlH4 is highly exothermic and generates hydrogen gas. This should be performed slowly and with extreme care in a well-ventilated fume hood.

-

Workup: The resulting white precipitate is stirred for 30 minutes and then filtered. The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product is purified by vacuum distillation to afford (R)-(-)-2-(Hydroxymethyl)pyrrolidine as a clear liquid.[5]

Logical Relationship: Synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine

Caption: Synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine from D-Proline.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (R)-(-)-2-(Hydroxymethyl)pyrrolidine.

| Parameter | Value | Reference |

| Yield | 73-75% | [5] |

| Appearance | Clear liquid | [5] |

| Boiling Point | 74-76 °C at 2 mmHg | [6] |

| Density | 1.025 g/mL at 25 °C | [6] |

| Optical Rotation | [α]20/D -31° (c=1 in toluene) | [6] |

| Refractive Index | n20/D 1.4849 | [6] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the pyrrolidine ring protons and the hydroxymethyl group. |

| ¹³C NMR | Shows the expected five carbon signals corresponding to the pyrrolidine ring and the hydroxymethyl group. |

| IR | Displays a broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of the O-H stretching vibration, and C-H stretching vibrations around 2850-2950 cm⁻¹. |

Applications in Asymmetric Synthesis and Drug Development

(R)-(-)-2-(Hydroxymethyl)pyrrolidine is a cornerstone in asymmetric synthesis, primarily through its use in the preparation of chiral catalysts and as a starting material for complex molecules.

Corey-Bakshi-Shibata (CBS) Reduction

One of the most significant applications of (R)-(-)-2-(Hydroxymethyl)pyrrolidine is in the synthesis of the (R)-CBS catalyst (oxazaborolidine). This catalyst is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[3][4][7]

The mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine, which then coordinates to the ketone. The hydride is delivered from the borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with predictable stereochemistry.[8]

Signaling Pathway: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

Caption: Mechanism of the CBS reduction using a D-Prolinol derived catalyst.

Synthesis of Pharmaceutical Ingredients

(R)-(-)-2-(Hydroxymethyl)pyrrolidine and its derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is the synthesis of the antihistamine (R,R)-clemastine.[9][10] The pyrrolidine moiety is a common scaffold in many drugs due to its ability to introduce conformational rigidity and stereochemical complexity, which are often essential for specific interactions with biological targets.[11] The (R)-configuration of the hydroxymethylpyrrolidine is critical for achieving the desired stereochemistry and pharmacological activity in the final drug molecule.[12]

(R)-(-)-2-(Hydroxymethyl)pyrrolidine has evolved from a derivative of a non-proteinogenic amino acid to an indispensable tool in asymmetric synthesis and drug discovery. Its straightforward synthesis from D-proline, coupled with its effectiveness as a chiral auxiliary and precursor to powerful catalysts, ensures its continued relevance in the pursuit of enantiomerically pure molecules. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of the properties and applications of this versatile chiral building block is essential for the development of next-generation therapeutics and fine chemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (R)-(-)-2-Pyrrolidinemethanol 99 68832-13-3 [sigmaaldrich.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of D-Prolinol in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

D-Prolinol and its derivatives have emerged as powerful and versatile organocatalysts in the field of asymmetric synthesis. Their ability to induce high levels of stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has made them invaluable tools for the synthesis of complex chiral molecules, particularly in the context of pharmaceutical and natural product synthesis. This technical guide provides a comprehensive overview of the core mechanisms of action of D-Prolinol and its derivatives in asymmetric catalysis, with a focus on Aldol (B89426), Mannich, Michael, and Diels-Alder reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical and in-depth resource for researchers in the field.

Introduction: The Rise of D-Prolinol in Organocatalysis

The field of organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized modern synthetic chemistry. Among the pioneering catalysts, the amino acid L-proline demonstrated remarkable efficacy in promoting asymmetric transformations. Building on this foundation, D-prolinol, the corresponding amino alcohol, and its structurally elaborated derivatives have garnered significant attention for their often superior performance, offering enhanced solubility, activity, and stereocontrol in a broad range of reactions.

The catalytic prowess of D-prolinol-based catalysts stems from their ability to activate substrates through two primary, yet distinct, mechanistic pathways: enamine catalysis and iminium ion catalysis . The chiral pyrrolidine (B122466) scaffold of the D-prolinol core provides a well-defined stereochemical environment that effectively directs the approach of reacting partners, leading to the preferential formation of one enantiomer of the product.

Core Catalytic Cycles: Enamine and Iminium Ion Activation

The versatility of D-Prolinol catalysts lies in their ability to engage in two principal modes of substrate activation, depending on the nature of the carbonyl substrate.

Enamine Catalysis: Activating the Nucleophile

In reactions involving aldehydes and ketones as nucleophiles, D-Prolinol and its derivatives operate via an enamine catalytic cycle. This pathway effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a more potent nucleophile.

The key steps in the enamine catalytic cycle are:

-

Enamine Formation: The secondary amine of the D-Prolinol catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction) in a highly stereocontrolled manner. The bulky substituents on the D-Prolinol derivative effectively shield one face of the enamine, dictating the facial selectivity of the attack.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the D-Prolinol catalyst, allowing it to re-enter the catalytic cycle.

Caption: Generalized enamine catalysis cycle for D-Prolinol derivatives.

Iminium Ion Catalysis: Activating the Electrophile

For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, D-Prolinol catalysts operate through an iminium ion catalytic cycle. This mechanism lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering it a more potent electrophile.[1]

The key steps in the iminium ion catalytic cycle are:

-

Iminium Ion Formation: The D-Prolinol catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.

-

Stereoselective Nucleophilic Attack: A nucleophile (e.g., a diene in a Diels-Alder reaction) attacks the β-carbon of the iminium ion from the sterically less hindered face, as directed by the chiral catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to furnish the chiral product and regenerate the D-Prolinol catalyst.

Caption: Generalized iminium ion catalysis cycle for D-Prolinol derivatives.

Key Asymmetric Reactions Catalyzed by D-Prolinol and Derivatives

The dual catalytic modes of D-Prolinol and its derivatives enable a wide array of important asymmetric transformations. This section details the mechanism and provides quantitative data for four major classes of these reactions.

Asymmetric Aldol Reaction

The D-prolinol-catalyzed asymmetric aldol reaction is a powerful method for the enantioselective synthesis of β-hydroxy carbonyl compounds. The reaction typically proceeds via an enamine mechanism, where the D-prolinol catalyst activates a ketone or aldehyde donor to react with an aldehyde acceptor.

Mechanism: The catalytic cycle begins with the formation of a chiral enamine between the D-prolinol catalyst and the carbonyl donor. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the steric hindrance imposed by the catalyst's chiral scaffold. A widely accepted model for proline-catalyzed aldol reactions involves a six-membered, chair-like transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions.

References

Spectroscopic Profile of D-Prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for D-Prolinol, a versatile chiral building block crucial in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The 1H and 13C NMR data provide a detailed map of the hydrogen and carbon framework of D-Prolinol. The data presented here is for L-Prolinol, the enantiomer of D-Prolinol; the chemical shifts are identical for both enantiomers.

1H NMR Spectroscopic Data

The 1H NMR spectrum of D-Prolinol in CDCl3 exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.94 | m | 1H | H on C2 |

| ~3.56 | m | 1H | H on C5a |

| ~3.38 | m | 1H | H on C5b |

| ~3.21 | m | 1H | H on Cα |

| ~2.93 | m | 2H | CH2 on C4 |

| ~1.77 | m | 4H | CH2 on C3, CH2 on Cβ |

13C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum provides information on the carbon skeleton of D-Prolinol.

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | C5 |

| ~60.0 | C2 |

| ~46.0 | Cα |

| ~28.0 | C3 |

| ~25.0 | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of D-Prolinol, a primary alcohol and a secondary amine, will show characteristic absorption bands for O-H, N-H, and C-O stretching vibrations.

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3350 - 3310 | N-H stretch | Secondary Amine |

| 2960 - 2850 | C-H stretch | Alkane |

| 1150 - 1050 | C-O stretch | Primary Alcohol |

| 1150 - 1020 | C-N stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For D-Prolinol (molar mass: 101.15 g/mol ), the mass spectrum would show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 101 | Base Peak (100) | [M]+ (Molecular Ion) |

| 70 | High | [M - CH2OH]+ |

| 43 | Medium | [C3H7]+ |

| 30 | Medium | [CH2NH2]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of D-Prolinol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, D2O) in a clean NMR tube. Ensure the sample is free of any solid particles.[1]

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For 1H NMR, acquire the spectrum using a standard pulse program.

-

For 13C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the 1H NMR spectrum.

-

IR Spectroscopy (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

-

Sample Application: Place a small drop of neat D-Prolinol liquid onto the ATR crystal, ensuring complete coverage.[4]

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm-1).[5]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the D-Prolinol sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical sample like D-Prolinol.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. sc.edu [sc.edu]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

D-Prolinol: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

D-Prolinol, a chiral amino alcohol derived from the amino acid D-proline, is a pivotal building block and catalyst in modern organic and medicinal chemistry. Its rigid pyrrolidine (B122466) scaffold and dual functional handles (a secondary amine and a primary alcohol) make it an invaluable tool for establishing stereocenters with high precision. This technical guide provides an in-depth overview of the solubility and stability of D-Prolinol, alongside detailed experimental protocols and a visual exploration of its role in key synthetic transformations.

Physicochemical and Solubility Data

Physical and Chemical Properties

The fundamental properties of D-Prolinol are summarized below, providing a baseline for its handling and use.

| Property | Value | Reference(s) |

| Chemical Name | (R)-(-)-2-Pyrrolidinemethanol | [1][2] |

| Synonyms | (R)-(-)-2-(Hydroxymethyl)pyrrolidine, D-Pro-ol | [1][2][3] |

| CAS Number | 68832-13-3 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

| Density | 1.025 - 1.036 g/mL (at 20-25 °C) | [1] |

| Boiling Point | 74 - 76 °C at 2 mmHg | [1] |

| Optical Rotation | [α]²⁰/D ≈ -31° (c=1 in Toluene) | [1] |

| Purity | Typically ≥ 99% (Chiral Purity, GC) | [1] |

Solubility Profile

D-Prolinol is generally characterized by its high solubility in many common organic solvents, a property that facilitates its use in a wide array of reaction conditions.[1] It is also soluble in water.

| Solvent | Solubility | Notes |

| Water | Soluble | The presence of both a hydroxyl and an amino group allows for hydrogen bonding. |

| Toluene | Soluble | Used as a solvent for measuring optical rotation.[1] |

| Methanol | Soluble (Slightly) | Expected to be soluble due to its polar nature. |

| Chloroform | Soluble (Slightly) | Expected to be soluble. |

| Organic Solvents | Exhibits remarkable solubility | A general statement from suppliers indicates broad compatibility.[1] |

Note: The term "Slightly" is taken from qualitative descriptors in chemical catalogs; quantitative data (e.g., g/100 mL) is not specified.

For context, the related amino acid D-Proline (CAS 344-25-2) is highly soluble in water (1620 g/L at 20°C), slightly soluble in acetone, and insoluble in ethanol.[4] However, as an amino alcohol, D-Prolinol's solubility characteristics differ.

Stability and Storage

Understanding the stability of D-Prolinol is essential for ensuring its chemical integrity during storage and use, thereby guaranteeing reproducibility in sensitive asymmetric reactions.

| Parameter | Recommendation / Data | Reference(s) |

| Storage Temperature | 0 - 8 °C; Keep in a dark place | [1] |

| Atmosphere | Store under inert atmosphere | - |

| General Stability | Stable under normal, recommended storage conditions. | - |

| Incompatibilities | Strong oxidizing agents. | - |

| Degradation | In the bacterium Sinorhiobium meliloti, D-proline can be oxidized to Δ¹-pyrroline-2-carboxylate.[5] While this is a biological pathway for the related amino acid, it highlights the pyrrolidine ring's potential sites for oxidation. Specific chemical degradation pathways for D-Prolinol are not well-documented in the reviewed literature. | |

| Polymer-Supported Stability | Polymer-supported D-Prolinol catalysts show high thermal stability, maintaining structural integrity up to 250-300°C. They also exhibit good mechanical stability and resistance to various organic solvents and pH conditions. | - |

Experimental Protocols

Detailed and validated protocols are the foundation of reproducible scientific research. This section outlines methodologies for determining solubility and assessing stability, which can be adapted for D-Prolinol.

Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a general static equilibrium method for determining the solubility of a compound like D-Prolinol in various solvents at different temperatures.

-

Preparation : Add an excess amount of D-Prolinol to a known volume of the selected solvent (e.g., methanol, water, toluene) in a sealed vial equipped with a magnetic stir bar.

-

Equilibration : Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, stop stirring and allow the solution to settle for several hours (e.g., 6-8 hours) at the constant temperature to ensure the undissolved solute fully precipitates.

-

Sampling : Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.

-

Solvent Evaporation : Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the D-Prolinol residue is achieved.

-

Calculation : The solubility is calculated based on the mass of the residue and the volume of the supernatant taken. The experiment is repeated at different temperatures to generate a solubility curve.

Protocol for Stability-Indicating Method Development (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact compound from any potential degradation products, allowing for accurate quantification of its stability over time.

-

Forced Degradation Studies : To identify potential degradation products and demonstrate method specificity, subject D-Prolinol to stress conditions.[6] This typically includes:

-

Acid Hydrolysis : 1 M HCl at 80°C for ~60 min.

-

Base Hydrolysis : 1 M NaOH at 80°C for ~60 min.

-

Oxidation : 3% H₂O₂ at 80°C for ~60 min.

-

Thermal Stress : Dry heat at 100°C for 24 hours.

-

-

Initial Method Development :

-

Column Selection : Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase : Use a gradient mobile phase to ensure elution of compounds with varying polarities. A typical starting point is Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water and Mobile Phase B: 0.1% TFA in acetonitrile.[7]

-

Gradient : Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Detection : Use a UV detector (e.g., Diode Array Detector) to monitor the elution. D-Prolinol lacks a strong chromophore, so detection might require derivatization or alternative methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD).

-

-

Method Optimization : Analyze the chromatograms from the forced degradation samples. The goal is to achieve baseline separation between the main D-Prolinol peak and all degradation product peaks. Adjust parameters such as the gradient slope, mobile phase pH, column type, and temperature to optimize resolution.

-

Method Validation : Once optimized, validate the method according to ICH guidelines. This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]

Role in Asymmetric Synthesis: Workflows and Mechanisms

D-Prolinol is most renowned for its application as a catalyst and chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.[1]

Asymmetric Diels-Alder Reaction

Prolinol derivatives are effective organocatalysts for asymmetric Diels-Alder reactions, which are powerful [4+2] cycloadditions for forming six-membered rings.[9][10] The catalyst transiently reacts with the dienophile to form a chiral iminium ion, which lowers the dienophile's LUMO energy and sterically shields one face, directing the diene to attack from the opposite face.[9][11]

Caption: Catalytic cycle for a D-Prolinol derivative-catalyzed asymmetric Diels-Alder reaction.

Asymmetric Aldol (B89426) Reaction using a Chiral Auxiliary

In this strategy, D-Prolinol is temporarily attached to a substrate (e.g., a carboxylic acid) to form a chiral auxiliary. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an aldol addition.[12] The auxiliary is cleaved and can be recovered after the desired stereocenter has been formed.[12]

Caption: Experimental workflow for an asymmetric aldol reaction using D-Prolinol as a chiral auxiliary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. peptide.com [peptide.com]

- 4. D-Proline, 99% | Fisher Scientific [fishersci.ca]

- 5. journals.asm.org [journals.asm.org]

- 6. turkjps.org [turkjps.org]

- 7. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Commercial Sources and Purity of D-Prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Prolinol, with the systematic name (R)-(+)-2-Pyrrolidinemethanol, is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis. Its rigid pyrrolidine (B122466) ring and chiral center make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. The enantiomeric purity of D-Prolinol is of paramount importance, as the presence of its L-enantiomer can lead to undesirable side effects or reduced efficacy in the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the commercial sources of D-Prolinol, typical purity levels, and the analytical methodologies employed to ensure its quality.

Commercial Availability and Purity Specifications

D-Prolinol is readily available from a variety of chemical suppliers. The purity of commercially available D-Prolinol is typically high, often exceeding 98% or 99% as determined by gas chromatography (GC). Enantiomeric purity is also a critical parameter, and suppliers usually specify a high enantiomeric excess (e.e.), often greater than 99%.

Below is a summary of typical specifications for D-Prolinol from various commercial suppliers. Please note that exact values can vary by batch and supplier, and it is always recommended to consult the Certificate of Analysis (CoA) for specific lot information.

| Supplier | Purity (by GC) | Chiral Purity (e.e.) | Appearance | Other Specifications |

| Supplier A | ≥99% | ≥99% | Colorless to pale yellow liquid | Specific Rotation: [α]²⁰/D -31±3° (c=1 in Toluene) |

| Supplier B | >99.0% | Not specified | Colorless to light yellow clear liquid | Purity (by Neutralization titration): >99.0% |

| Supplier C | >98% | Not specified | Liquid | - |

| Representative CoA | 99.5% | 99.2% | Clear, colorless to slightly yellow liquid | Water Content (Karl Fischer): ≤0.5%, Residue on Ignition: ≤0.1% |

Synthesis and Potential Impurities

The most common method for synthesizing D-Prolinol is the reduction of the corresponding amino acid, D-proline.[1] This process typically utilizes a reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis Pathway:

Given this synthetic route, potential impurities in commercial D-Prolinol may include:

-

L-Prolinol: The enantiomeric impurity, which can arise from impure D-proline starting material or racemization during the synthesis.

-

Unreacted D-proline: Incomplete reduction can lead to the presence of the starting amino acid.

-

Residual Solvents: Solvents used in the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether) may be present in trace amounts.

-

Salts: Inorganic salts may be present from the workup procedure.

Experimental Protocols for Purity Determination

Accurate determination of the chemical and enantiomeric purity of D-Prolinol is crucial. The following are detailed methodologies for key analytical experiments.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the chemical purity of D-Prolinol. Due to the low volatility of D-Prolinol, derivatization is often required.

Experimental Workflow for GC Analysis:

Methodology:

-

Derivatization:

-

Accurately weigh approximately 10 mg of the D-Prolinol sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., dichloromethane).

-

Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA).

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-FID Conditions (Example):

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium or Hydrogen

-

Inlet Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak corresponding to the derivatized D-Prolinol.

-

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of D-Prolinol. This technique utilizes a chiral stationary phase (CSP) to separate the D- and L-enantiomers.

Experimental Workflow for Chiral HPLC Analysis:

Methodology:

-

Sample Preparation:

-

Prepare a solution of D-Prolinol in the mobile phase at a concentration of approximately 1 mg/mL.

-

-

Chiral HPLC Conditions (Example):

-

Column: Chiralcel® OD-H (or similar polysaccharide-based chiral stationary phase)

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

The enantiomeric excess (e.e.) is calculated using the following formula:

-

e.e. (%) = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

-

-

Conclusion

For researchers, scientists, and drug development professionals, a thorough understanding of the commercial sources and purity of D-Prolinol is essential for ensuring the quality and reliability of their work. The information and methodologies presented in this guide provide a comprehensive overview to aid in the procurement and analysis of this critical chiral building block. It is always recommended to obtain a batch-specific Certificate of Analysis from the supplier and to perform in-house verification of purity to meet the stringent requirements of pharmaceutical research and development.

References

D-Prolinol Derivatives: A Comprehensive Technical Guide to Asymmetric Catalysis and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of D-Prolinol derivatives. These chiral amino alcohols, derived from the naturally occurring amino acid D-proline, have emerged as powerful tools in asymmetric synthesis, serving as both efficient organocatalysts and valuable chiral building blocks for the pharmaceutical industry. This document provides detailed experimental protocols, quantitative data for key reactions, and mechanistic insights to facilitate their application in research and drug development.

Core Concepts and Synthesis of D-Prolinol Derivatives

D-Prolinol and its derivatives are prized for their rigid pyrrolidine (B122466) scaffold and the stereocenter inherited from D-proline. This inherent chirality allows for the precise control of stereochemical outcomes in a variety of chemical transformations. The hydroxyl and secondary amine functionalities serve as handles for a wide range of chemical modifications, enabling the tuning of steric and electronic properties to optimize performance in specific applications.[1]

A common and versatile class of D-Prolinol derivatives are the diarylprolinol silyl (B83357) ethers. The synthesis of these compounds typically begins with the reduction of D-proline to D-Prolinol, followed by the introduction of aryl groups and subsequent silylation of the hydroxyl group.

Experimental Protocol: Synthesis of (R)-α,α-Diphenylprolinol

The synthesis of (R)-α,α-Diphenylprolinol is a key step in preparing many widely used organocatalysts. It involves the reaction of a D-proline ester with a Grignard reagent.[1]

Materials:

-

D-Proline

-

Thionyl chloride

-

Phenylmagnesium bromide

-

Diethyl ether or Tetrahydrofuran (THF)

-

Aqueous ammonium (B1175870) chloride solution

Procedure:

-

Esterification of D-Proline: D-Proline is refluxed with thionyl chloride in methanol to produce the methyl ester hydrochloride.[1]

-

Grignard Reaction: The D-proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide in a suitable solvent like diethyl ether or THF. The Grignard reagent adds twice to the ester, forming the tertiary alcohol.[1]

-

Work-up and Purification: The reaction is quenched by the careful addition of an aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. The crude product is purified by crystallization or column chromatography to yield (R)-α,α-Diphenylprolinol as a white crystalline solid.[1]

Experimental Protocol: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl (TMS) Ether

The hydroxyl group of diarylprolinols is often protected as a silyl ether to enhance catalytic activity and selectivity.[1]

Materials:

-

(R)-α,α-Diphenylprolinol

-

Triethylamine

-

Trimethylsilyl chloride (TMSCl)

Procedure:

-

To a solution of (R)-α,α-Diphenylprolinol in anhydrous DCM at 0 °C, add triethylamine.

-

Slowly add TMSCl dropwise to the solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to give the crude product.

-

Purification by flash chromatography on silica (B1680970) gel provides the (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether.[1]

Applications in Asymmetric Catalysis

D-Prolinol derivatives are highly effective organocatalysts for a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. They typically operate through the formation of chiral enamine or iminium ion intermediates.[1][2]

Asymmetric Michael Addition

D-Prolinol derivatives catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds with high stereoselectivity.

Table 1: Performance of D-Prolinol Derivatives in Asymmetric Michael Additions

| Catalyst | Nucleophile | Electrophile | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| (R)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | Dichloromethane | 82 | 94:6 | 99 |

| Helical Polycarbene with D-Prolinol Pendants | Cyclohexanone | trans-Nitrostyrene | Toluene (B28343) | - | 94:6 | 76 |

| D-Prolinol | Cyclohexanone | trans-Nitrostyrene | Toluene | - | 68:32 | 18 |

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

This protocol utilizes the highly effective (R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether catalyst.[1]

Materials:

-

(R)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether (5-10 mol%)

-

trans-β-Nitrostyrene

-

Propanal

-

Benzoic acid (co-catalyst)

-

Dichloromethane

Procedure:

-

To a solution of trans-β-nitrostyrene and the chiral prolinol silyl ether catalyst in dichloromethane at room temperature, add benzoic acid.

-

Add propanal to the reaction mixture and stir until the reaction is complete (monitored by TLC).

-

The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to obtain the Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Asymmetric Aldol Reaction

D-Prolinol derivatives are excellent catalysts for the direct asymmetric aldol reaction, a powerful method for forming carbon-carbon bonds.

Table 2: Performance of D-Prolinol Derivatives in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) |

| L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | 4-Nitrobenzaldehyde (B150856) | Acetone (B3395972) | Neat | 66 | - | 93 |

| L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | Cyclohexanecarboxaldehyde | Acetone | Neat | - | - | >99 |

| D-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 |

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

This protocol uses a D-prolinamide derivative as the catalyst.[3]

Materials:

-

D-Prolinamide derivative (e.g., from (1R,2R)-diphenyl-2-aminoethanol) (20 mol%)

-

4-Nitrobenzaldehyde

-

Acetone

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To a solution of 4-nitrobenzaldehyde in a mixture of acetone and DMSO, add the chiral prolinamide catalyst.

-

The reaction is stirred at a specific temperature (e.g., -25 °C) for a designated time.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The residue is purified by flash chromatography to give the aldol product.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[3]

Asymmetric Diels-Alder Reaction

D-Prolinol derivatives catalyze the [4+2] cycloaddition of dienes and dienophiles to produce chiral six-membered rings.

Table 3: Performance of D-Prolinol Derivatives in Asymmetric Diels-Alder Reactions

| Catalyst | Diene | Dienophile | Solvent | Yield (%) | exo:endo | ee (%) (exo) |

| Diarylprolinol Silyl Ether | Cyclopentadiene (B3395910) | Cinnamaldehyde | Toluene | - | - | 93 |

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde

This protocol employs a diarylprolinol silyl ether catalyst.[4]

Materials:

-

Diarylprolinol silyl ether catalyst (e.g., 2 mol%)

-

Trifluoroacetic acid (4 mol%)

-

Cinnamaldehyde

-

Cyclopentadiene

-

Toluene

Procedure:

-

To a stirred solution of the catalyst and trifluoroacetic acid in toluene at room temperature, add cinnamaldehyde.

-

Add cyclopentadiene to the mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the Diels-Alder adducts.

-

The exo/endo ratio and enantiomeric excess of the products are determined by 1H NMR and chiral HPLC analysis.[4]

Mechanistic Insights: Catalytic Cycles

The catalytic activity of D-Prolinol derivatives in these asymmetric reactions is primarily attributed to two key mechanistic pathways: enamine and iminium ion catalysis.

Enamine Catalysis

In enamine catalysis, the chiral secondary amine of the D-Prolinol derivative reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized carbonyl product.

Iminium Ion Catalysis

In iminium ion catalysis, the chiral secondary amine of the D-Prolinol derivative reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the dienophile, activating it for nucleophilic attack. Following the reaction, hydrolysis releases the product and regenerates the catalyst.[4]

Applications in Drug Development

The ability of D-Prolinol derivatives to facilitate the synthesis of enantiomerically pure molecules makes them highly valuable in the pharmaceutical industry. They are used both as chiral auxiliaries and as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).

D-Prolinol Derivatives as Chiral Building Blocks

The rigid, chiral scaffold of D-Prolinol is incorporated into the final structure of several drugs.

-

Pyrotinib Maleate: This is a pan-ErbB receptor tyrosine kinase inhibitor used in the treatment of HER2-positive metastatic breast cancer.[5][6] The synthesis of a key chiral fragment of Pyrotinib Maleate starts from N-Boc-d-prolinol.[5] The drug works by irreversibly binding to the ATP binding sites of HER1, HER2, and HER4, thereby blocking downstream signaling pathways that promote tumor cell growth and survival.

-

Acalabrutinib (B560132) (Calquence): Acalabrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor for the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[7][8] The synthesis of Acalabrutinib involves a chiral pyrrolidine moiety derived from a D-proline derivative.[9] Acalabrutinib works by covalently binding to a cysteine residue in the active site of BTK, leading to irreversible inhibition of the enzyme and subsequently disrupting the B-cell receptor signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[8][10]

Signaling Pathway of Acalabrutinib

The following diagram illustrates the simplified mechanism of action of Acalabrutinib in inhibiting the B-cell receptor signaling pathway.

Conclusion

D-Prolinol derivatives have established themselves as indispensable tools in modern organic synthesis and drug development. Their ease of preparation, tunable nature, and high efficacy in a variety of asymmetric transformations provide a powerful platform for the efficient construction of complex chiral molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis, application, and mechanistic aspects of D-Prolinol derivatives is crucial for leveraging their full potential in the discovery and creation of novel therapeutics.

References

- 1. Acalabrutinib: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 2. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrotinib - Jiangsu Hengrui Medicine - AdisInsight [adisinsight.springer.com]

- 4. benchchem.com [benchchem.com]

- 5. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Pyrotinib Maleate used for? [synapse.patsnap.com]

- 7. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 9. WO2019041026A1 - Novel crystalline forms of acalabrutinib - Google Patents [patents.google.com]

- 10. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Prolinol in Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has identified D-Prolinol and its derivatives as powerful tools for the stereoselective synthesis of chiral molecules. Derived from the natural amino acid D-proline, D-Prolinol maintains the rigid pyrrolidine (B122466) scaffold crucial for inducing chirality while offering a hydroxyl group that can be readily modified to fine-tune catalytic activity and selectivity. This guide provides an in-depth overview of the core principles, applications, and experimental methodologies related to D-Prolinol-mediated organocatalysis, with a focus on key transformations relevant to pharmaceutical and chemical synthesis.

Core Principles: Enamine and Iminium Catalysis

The catalytic efficacy of D-Prolinol and its derivatives in a variety of asymmetric transformations stems from their ability to act as chiral amines, facilitating reactions through two primary mechanistic pathways: enamine and iminium ion catalysis. These pathways offer a metal-free alternative for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol.

Enamine Catalysis: In this pathway, the secondary amine of the D-Prolinol catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. The chiral environment provided by the D-Prolinol scaffold directs the approach of the electrophile, leading to the preferential formation of one enantiomer. This mechanism is central to reactions like asymmetric aldol (B89426) and Michael additions.

Iminium Catalysis: For α,β-unsaturated carbonyl compounds, D-Prolinol catalysts can form a chiral iminium ion. This transformation lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. The steric hindrance imposed by the catalyst's structure dictates the facial selectivity of the nucleophilic addition. This mode of activation is characteristic of conjugate addition reactions.

Key Asymmetric Transformations and Performance Data

D-Prolinol and its derivatives have been successfully employed in a range of organocatalytic reactions, consistently delivering high yields and stereoselectivities. The following tables summarize the performance of D-Prolinol and related catalysts in Michael additions, aldol reactions, and Mannich reactions.

Michael Addition Reactions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and D-Prolinol-derived catalysts have proven to be highly effective.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| D-Prolinol | Cyclohexanone | trans-β-nitrostyrene | - | - | 68:32 | 18 |

| Helical Polycarbene with D-Prolinol Pendants | Cyclohexanone | trans-β-nitrostyrene | - | - | 94:6 | 76 |

Table 1: Performance of D-Prolinol and a D-Prolinol-derived polymer in the asymmetric Michael addition.

Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. D-Prolinol and its derivatives catalyze this reaction with high efficiency.

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| L-Prolinol | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 94 | 94:6 | 76 |

Table 2: Performance of L-Prolinol in the asymmetric aldol reaction. Data for the D-enantiomer is expected to yield the opposite enantiomer of the product.

Mannich Reactions

The Mannich reaction is a vital tool for the synthesis of β-amino carbonyl compounds, which are important precursors for various pharmaceuticals.

| Catalyst | Ketone/Aldehyde | Imine | Solvent | Yield (%) | dr (syn:anti) | ee (%) |

| L-Proline | Acetone | N-PMP-protected α-imino ethyl glyoxylate | - | High | >95:5 (syn) | >99 |

Table 3: Performance of L-Proline in the asymmetric Mannich reaction. D-proline is expected to catalyze the formation of the corresponding enantiomer.

Experimental Protocols